Mulberrofuran K

Description

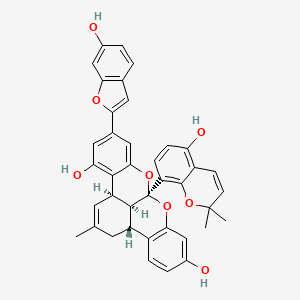

Structure

3D Structure

Properties

IUPAC Name |

(1S,9R,13R,21S)-17-(6-hydroxy-1-benzofuran-2-yl)-1-(5-hydroxy-2,2-dimethylchromen-8-yl)-11-methyl-2,20-dioxapentacyclo[11.7.1.03,8.09,21.014,19]henicosa-3(8),4,6,11,14,16,18-heptaene-5,15-diol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C39H32O8/c1-19-12-26-24-7-6-23(41)18-33(24)45-39(28-8-9-29(42)25-10-11-38(2,3)47-37(25)28)36(26)27(13-19)35-30(43)14-21(16-34(35)46-39)31-15-20-4-5-22(40)17-32(20)44-31/h4-11,13-18,26-27,36,40-43H,12H2,1-3H3/t26-,27-,36-,39+/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GOBAQYCCUYZMJY-MXYUXXKOSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC2C3C(C1)C4=C(C=C(C=C4)O)OC3(OC5=CC(=CC(=C25)O)C6=CC7=C(O6)C=C(C=C7)O)C8=C9C(=C(C=C8)O)C=CC(O9)(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=C[C@@H]2[C@@H]3[C@@H](C1)C4=C(C=C(C=C4)O)O[C@@]3(OC5=CC(=CC(=C25)O)C6=CC7=C(O6)C=C(C=C7)O)C8=C9C(=C(C=C8)O)C=CC(O9)(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C39H32O8 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

628.7 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

94617-36-4 | |

| Record name | (1S,9R,13R,21S)-17-(6-hydroxy-1-benzofuran-2-yl)-1-(5-hydroxy-2,2-dimethyl-2H-chromen-8-yl)-11-methyl-2,20-dioxapentacyclo[11.7.1.0^{3,8}.0^{9,21}.0^{14,19}]henicosa-3(8),4,6,11,14,16,18-heptaene-5,15-diol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Botanical Sources and Isolation Methodologies of Mulberrofuran K

Discovery and Original Isolation from Morus Species

Subsequent research has confirmed the presence of Mulberrofuran K in various Morus species, highlighting its significance within this genus. It has been isolated from the stem barks of Morus yunanensis and the root bark of Morus alba. chemfaces.comkib.ac.cnnih.gov Additionally, studies have identified this compound in Morus bombycis and Morus macroura. researchgate.netinnovareacademics.ininternationalscholarsjournals.com The compound is often found alongside other structurally similar Diels-Alder type adducts and flavonoids, such as mulberrofuran G, kuwanon G, and albanol B. nih.govinnovareacademics.ininternationalscholarsjournals.comresearchgate.netmdpi.com

Table 1: Documented Morus Species Containing this compound

| Species | Plant Part |

| Morus yunanensis | Stem bark researchgate.netchemfaces.comkib.ac.cn |

| Morus alba | Root bark researchgate.netkib.ac.cnnih.govchemfaces.com |

| Morus bombycis | Bark, Root bark researchgate.netresearchgate.net |

| Morus macroura | Stem bark innovareacademics.ininternationalscholarsjournals.com |

| Morus sp. ("Sang-Bai-Pi") | Root bark researchgate.netjst.go.jp |

Occurrence in Other Plant Genera and Cross-Family Distribution

While primarily associated with the Morus genus (family Moraceae), this compound has also been detected in plants from other families, indicating a wider, though less common, distribution.

Notably, this compound has been isolated from Sorocea ilicifolia, a species belonging to the same Moraceae family. researchgate.net Its presence in Sorocea suggests a potential chemotaxonomic link between these two genera.

More surprisingly, isomers of this compound have been identified in Glycyrrhiza glabra (licorice), a member of the Fabaceae family. researchgate.netresearchgate.netnih.gov This finding is significant as it demonstrates a cross-family distribution of this complex flavonoid. The occurrence in Glycyrrhiza suggests independent biosynthetic pathways may have evolved in different plant lineages to produce this or structurally very similar compounds.

Extraction Techniques from Plant Biomass in Research Settings

The initial step in isolating this compound from plant material involves extraction from the biomass. In research settings, this is typically achieved through solvent extraction methods. mdpi.com The choice of solvent and extraction technique is crucial for maximizing the yield of the target compound.

Common solvents used for the extraction of this compound and related phenolic compounds from Morus species include methanol (B129727), ethanol, and ethyl acetate (B1210297). chemfaces.cominternationalscholarsjournals.comresearchgate.netamazonaws.com The dried and powdered plant material, such as root or stem bark, is typically subjected to maceration or Soxhlet extraction with these solvents. nih.govunirioja.es For instance, the ethanolic extract of the stem bark of Morus macroura was used to isolate this compound. internationalscholarsjournals.com Similarly, a methanolic extract of Mori Cortex Radicis (mulberry root bark) was fractionated to yield this compound. chemfaces.com After the initial extraction, the crude extract is often partitioned with solvents of varying polarity, such as chloroform (B151607), to further concentrate the desired compounds. chemfaces.comchemfaces.com

Chromatographic Separation and Purification Strategies for this compound Enrichment

Following extraction, a series of chromatographic techniques are employed to separate and purify this compound from the complex mixture of phytochemicals present in the crude extract.

Silica (B1680970) Gel and Sephadex LH-20 Column Chromatography

Column chromatography is a fundamental technique used in the purification of this compound. chemfaces.comchemfaces.cn Silica gel is a common stationary phase for the initial fractionation of the crude extract. chemfaces.comchemfaces.comchromatorex.com The extract is loaded onto a silica gel column and eluted with a gradient of solvents, typically a mixture of chloroform and methanol or hexane (B92381) and ethyl acetate. This process separates compounds based on their polarity.

Sephadex LH-20, a lipophilic-hydrophilic gel filtration medium, is also frequently used. chemfaces.comchemfaces.comnih.govresearchgate.net It separates molecules based on their size and polarity. nih.govresearchgate.net The use of Sephadex LH-20 column chromatography has been reported in the isolation of this compound and other flavonoids from Morus species. chemfaces.comchemfaces.comscispace.com

Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) for Isolation

For the final purification of this compound to a high degree of purity, reversed-phase high-performance liquid chromatography (RP-HPLC) is often the method of choice. chemfaces.comcore.ac.uk In RP-HPLC, a non-polar stationary phase is used with a polar mobile phase. libretexts.orgspringernature.com Compounds are separated based on their hydrophobicity, with more non-polar compounds being retained longer on the column. springernature.com This technique offers high resolution and is essential for separating structurally similar compounds. The isolation of this compound from Morus yunanensis involved the use of RP-18 column chromatography, a type of RP-HPLC. chemfaces.comchemfaces.cn

Advanced Structural Elucidation and Stereochemical Analysis of Mulberrofuran K

Comprehensive Spectroscopic Characterization Techniques

Table 1: Selected ¹H-NMR Spectroscopic Data for Mulberrofuran K This table is representative and may not include all reported values.

| Proton | Chemical Shift (ppm) | Multiplicity | Coupling Constant (Hz) |

|---|---|---|---|

| H-3 | 6.16 | d | 9.8 |

| H-4 | 4.80 | dd | 9.8, 2.0 |

| H-5 | 4.49 | d | 2.0 |

| H-6' | 7.21 | d | 8.8 |

| H-5' | 6.78 | dd | 8.8, 2.4 |

Table 2: Selected ¹³C-NMR Spectroscopic Data for this compound This table is representative and may not include all reported values.

| Carbon | Chemical Shift (ppm) |

|---|---|

| C-2 | 90.8 |

| C-3 | 82.3 |

| C-4 | 55.4 |

| C-5 | 53.0 |

| C-2' | 158.4 |

Infrared (IR) and Ultraviolet-Visible (UV-Vis) spectroscopy provide valuable information about the functional groups and electronic system of this compound. researchgate.net IR spectroscopy identifies the types of chemical bonds present in the molecule by measuring their vibrational frequencies. ijrpr.comlibretexts.org This allows for the detection of characteristic functional groups.

UV-Vis spectroscopy, on the other hand, provides insights into the conjugated systems within the molecule. msu.eduksu.edu.sa The wavelengths at which the molecule absorbs UV or visible light correspond to electronic transitions, which are indicative of the extent of conjugation and the types of chromophores present. msu.edu For this compound, the UV spectrum shows absorption maxima that are characteristic of its 2-arylbenzofuran and other chromophoric parts. researchgate.net

Confirmation of the Diels-Alder Adduct Framework

Comparative Structural Analysis with Related Mulberrofurans and Diels-Alder Adducts

The structural framework of this compound shares a common biosynthetic origin with several other mulberrofurans isolated from Morus species, yet it possesses distinct features. A comparative analysis with its analogues reveals variations in stereochemistry, oxidation patterns, and subsequent cyclizations.

Comparison with other Mulberrofuran Diels-Alder Adducts:

Mulberrofuran C and J: Mulberrofuran C was one of the first natural products identified as being biosynthesized via an enzyme-controlled intermolecular Diels-Alder reaction. mdpi.comclockss.org Mulberrofuran J is structurally very similar, being identified as a stereoisomer of Mulberrofuran C on the cyclohexene (B86901) ring. clockss.org This highlights how stereochemical differences can lead to distinct, isolable natural products from the same biosynthetic pathway.

Mulberrofuran F and G: These compounds are also Diels-Alder type adducts. researchgate.netnih.gov Their formation is linked to other adducts; they have been shown to be derived from chalcomoracin (B1204337) and Mulberrofuran C, respectively, through photocyclization in an acidic environment. researchgate.net Mulberrofuran G is also known as albanol A. researchgate.netacs.org This demonstrates how subsequent photochemical reactions can further diversify the structures of the primary Diels-Alder adducts.

Ketalized Adducts: this compound belongs to a subgroup of Diels-Alder adducts that have undergone further intramolecular ketalization. mdpi.com Other members of this subgroup include Mulberrofuran F and G. mdpi.com This intramolecular cyclization creates an additional heterocyclic ring system, significantly altering the molecule's three-dimensional shape compared to non-ketalized adducts like Mulberrofuran C.

The table below summarizes the characteristics of this compound and related compounds, illustrating the structural diversity achieved from a common Diels-Alder template.

| Compound | Classification | Key Structural Features/Relationships |

| This compound | Ketalized Diels-Alder Adduct | Optically active; formed via Diels-Alder reaction followed by intramolecular ketalization. researchgate.netmdpi.com |

| Mulberrofuran C | Diels-Alder Adduct | Considered a direct product of a [4+2] cycloaddition between a chalcone (B49325) and a dehydroprenylbenzofuran. mdpi.comclockss.org |

| Mulberrofuran J | Diels-Alder Adduct | A stereoisomer of Mulberrofuran C. clockss.org |

| Mulberrofuran F | Ketalized Diels-Alder Adduct | Derived from chalcomoracin via photocyclization. mdpi.comresearchgate.net |

| Mulberrofuran G (albanol A) | Ketalized Diels-Alder Adduct | Derived from Mulberrofuran C via photocyclization. mdpi.comresearchgate.netacs.org |

| Chalcomoracin | Diels-Alder Adduct | A precursor to Mulberrofuran F; one of the first examples of a natural Diels-Alder adduct from Morus. mdpi.comresearchgate.net |

This comparative analysis underscores the sophisticated chemical diversification strategies employed in plant biosynthesis. Starting from a common Diels-Alder reaction, plants can generate a wide array of structurally related but distinct compounds through stereoisomerism and subsequent reactions like ketalization and photocyclization.

Biosynthetic Pathways and Enzymatic Mechanisms Pertaining to Mulberrofuran K

Precursor Identification and Elucidation of Initial Building Blocks

The biosynthesis of Mulberrofuran K is a sophisticated process that merges several key metabolic pathways to assemble its unique chemical scaffold. The foundational elements are derived from both the shikimate and polyketide pathways, which provide the basic carbon skeletons for the chalcone (B49325) and prenyl-derived moieties that serve as the primary building blocks.

Involvement of Shikimate and Polyketide Pathways

The biosynthesis of the core flavonoid structure, which is a precursor to this compound, initiates through the convergence of the shikimate and polyketide pathways. frontiersin.orgmdpi.com The shikimate pathway, a central route in plant metabolism for the synthesis of aromatic amino acids, provides a p-coumaroyl-CoA molecule, which forms the B-ring and the three-carbon bridge of the flavonoid skeleton. mdpi.comnih.govsemanticscholar.org Concurrently, the polyketide pathway contributes three molecules of malonyl-CoA, which originate from the acetate (B1210297) pathway and are used to construct the A-ring of the flavonoid structure. mdpi.comsemanticscholar.orgresearchgate.net This condensation reaction is a critical step, catalyzed by chalcone synthase, leading to the formation of a chalcone, the fundamental precursor for a vast array of flavonoids. mdpi.comnih.gov The metabolism of the Moraceae family is particularly noted for its production of metabolites from this mixed biosynthetic origin. researchgate.netresearchgate.net

Role of Chalcone and Prenyl-Derived Moieties

Chalcones are central intermediates in the biosynthetic route to this compound. mdpi.comnih.gov These compounds serve as the dienophile in a crucial Diels-Alder reaction. mdpi.comrsc.org The specific chalcones involved in the biosynthesis of mulberry Diels-Alder adducts are themselves subject to modification, including prenylation. nih.govmdpi.com

Enzymatic Systems Involved in this compound Biosynthesis

The construction of the complex this compound molecule is orchestrated by a suite of specialized enzymes. These include putative Diels-Alderases that catalyze the key cycloaddition reaction, as well as various oxidases and other modifying enzymes that tailor the final structure.

Putative Diels-Alderases and Their Catalytic Roles

The formation of the characteristic cyclohexene (B86901) ring in many mulberry-derived natural products is attributed to a [4+2] cycloaddition, or Diels-Alder reaction. oup.comresearchgate.net While the Diels-Alder reaction is a powerful tool in synthetic organic chemistry, the existence and function of enzymes that catalyze this reaction in nature, termed Diels-Alderases, have been a subject of intense investigation. oup.comacs.orgnih.gov

Recent research has led to the identification of intermolecular Diels-Alderases in Morus plants. acs.org These enzymes, such as MaDA, are responsible for catalyzing the cycloaddition between a chalcone and a dehydroprenyl-containing diene. researchgate.netacs.org These enzymes exhibit stereoselectivity, controlling the formation of either endo or exo products. researchgate.netacs.org The presence of a free hydroxyl group at the C2' position of the chalcone moiety is critical for the Diels-Alder reactivity, a finding supported by both experimental and computational studies. mdpi.comrsc.org These plant-derived Diels-Alderases are phylogenetically distinct and appear to be unique to moraceous plants, explaining the prevalence of these adducts in this family. acs.org

Oxidases and Other Modifying Enzymes

Following the foundational Diels-Alder reaction, a variety of other enzymes act to further modify the resulting adduct, leading to the final structure of this compound. These modifications can include hydroxylations, cyclizations, and rearrangements. pnas.orgacs.org

Isoprenoid Biosynthesis and its Integration into this compound Structure

The isoprenoid units that are integral to the structure of this compound are supplied by dedicated biosynthetic pathways. In Morus alba cell cultures, two distinct isoprenoid biosynthesis pathways have been identified. nih.govjst.go.jp One pathway is responsible for the synthesis of sterols, while the other produces the isoprenoid precursors for prenylated phenols. nih.govjst.go.jp

Interestingly, studies using labeled precursors have revealed that the isoprenoid biosynthesis for prenylflavonoids in Morus alba may proceed through a novel route involving the junction of the glycolysis and pentose-phosphate cycles. nih.govjst.go.jpresearchgate.net This is in contrast to the classical mevalonate (B85504) and MEP/DOXP pathways typically associated with isoprenoid synthesis. The prenyltransferases are the key enzymes that catalyze the attachment of the isoprenoid moiety, typically dimethylallyl pyrophosphate (DMAPP), to the flavonoid skeleton. nih.govresearchgate.netresearchgate.net This prenylation step is crucial for generating the dehydroprenyl diene that participates in the Diels-Alder reaction, ultimately leading to the complex structure of this compound. mdpi.comresearchgate.net

| Precursor Molecule | Biosynthetic Pathway | Role in this compound Formation |

| p-Coumaroyl-CoA | Shikimate Pathway | Forms the B-ring and three-carbon bridge of the chalcone skeleton. mdpi.comnih.govsemanticscholar.org |

| Malonyl-CoA | Polyketide Pathway | Three molecules contribute to the formation of the A-ring of the chalcone skeleton. mdpi.comsemanticscholar.orgresearchgate.net |

| Chalcone | Mixed Shikimate/Polyketide | Acts as the dienophile in the Diels-Alder reaction. mdpi.comrsc.org |

| Dehydroprenyl polyphenol | Isoprenoid Pathway | Serves as the diene in the Diels-Alder reaction. mdpi.comresearchgate.net |

| Dimethylallyl pyrophosphate (DMAPP) | Isoprenoid Pathway | The prenyl donor for the formation of prenylated precursors. mdpi.comresearchgate.net |

Isotopic Labeling Experiments and Pathway Mapping

The biosynthetic pathway of complex natural products like this compound is often elucidated using isotopic labeling experiments. This technique involves feeding an organism or cell culture with precursors containing heavy isotopes (e.g., ¹³C, ¹⁵N, ²H) and then tracking the position of these labels in the final product. wikipedia.orgnumberanalytics.com By analyzing the incorporation patterns of these isotopes, researchers can map the metabolic routes and identify the building blocks of the molecule.

In the case of mulberry Diels-Alder adducts, including the precursors to this compound, extensive studies were carried out by Nomura and colleagues using cell cultures of Morus alba. mdpi.com These experiments were crucial in confirming the theoretical biosynthetic pathways.

Detailed Research Findings:

Polyketide Pathway Confirmation : The administration of [2-¹³C] acetate to Morus alba cell cultures in pulsed experiments was a key step. Analysis of the resulting Diels-Alder adducts revealed an enrichment of ¹³C at specific positions. This finding demonstrated that parts of the molecular skeleton are derived from the polyketide pathway, where acetate units are sequentially condensed. mdpi.com The experiments also helped to confirm that the dehydroprenyl moiety, which acts as the diene in the cycloaddition reaction, is formed through the oxidation of a prenyl group. mdpi.com

Shikimate Pathway Involvement : To verify the origin of the chalcone-derived portion of the molecules, labeling experiments with L-[3-¹³C]-phenylalanine and L-[3-¹³C]-tyrosine were conducted. mdpi.com These amino acids are products of the shikimate pathway. Their successful incorporation into the cinnamoyl portion of the chalcone precursor confirmed that this part of the scaffold originates from the shikimate pathway, thus establishing the involvement of a cinnamoylpolyketide intermediate in the biosynthesis of mulberry Diels-Alder adducts. mdpi.com

These isotopic labeling studies provide strong evidence for the hybrid origin of the fundamental Diels-Alder adduct scaffold from which this compound is derived, combining precursors from both the shikimate and polyketide pathways.

Table 1: Summary of Isotopic Labeling Experiments in Morus alba Cell Cultures

| Labeled Precursor Fed | Pathway Investigated | Key Finding | Reference |

|---|---|---|---|

| [2-¹³C] Acetate | Polyketide Pathway | Confirmed the polyketide origin of parts of the molecular skeleton and the formation of the dehydroprenyl diene via oxidation of a prenyl group. | mdpi.com |

| L-[3-¹³C]-Phenylalanine | Shikimate Pathway | Confirmed the involvement of the cinnamoylpolyketide intermediate in the biosynthesis of the chalcone dienophile. | mdpi.com |

| L-[3-¹³C]-Tyrosine | Shikimate Pathway | Provided further evidence for the role of the shikimate pathway in forming the chalcone precursor. | mdpi.com |

Biosynthetic Relationship to Other Moraceae Natural Products (e.g., Mulberrofuran C, J, G)

This compound belongs to a large family of structurally related Diels-Alder type adducts found in Moraceae plants. mdpi.com Its biosynthesis is intricately linked to other well-known compounds from Morus species, such as Mulberrofuran C, G, and J. These compounds are all optically active, which strongly suggests their formation is catalyzed by specific enzymes, likely Diels-Alderases, rather than occurring through spontaneous chemical reactions. mdpi.comjst.go.jp

The core of their biosynthesis involves an intermolecular [4+2] cycloaddition between a dehydroprenylpolyphenol (the diene) and a chalcone (the dienophile). mdpi.com Variations in the precursor molecules and subsequent enzymatic modifications lead to the diverse array of natural products isolated from mulberry.

Relationship to Mulberrofuran C and J : Mulberrofuran C is a foundational Diels-Alder adduct. mdpi.com Mulberrofuran J is also a Diels-Alder adduct, but it differs from Mulberrofuran C in its stereochemistry. jst.go.jpnih.gov Specifically, the stereochemistry at the C-3” position of Mulberrofuran J is the opposite of that in Mulberrofuran C. nih.gov This suggests the involvement of different Diels-Alderase enzymes with distinct stereochemical control (endo/exo selectivity) acting on the same or similar precursors. mdpi.comjst.go.jp

Relationship to Mulberrofuran G : Mulberrofuran G is another prominent Diels-Alder adduct from Morus alba. mdpi.commdpi.com Like this compound, it is considered a ketalized derivative. mdpi.com The biosynthesis of Mulberrofuran G is biogenetically related to the cycloaddition of chalcomoracin (B1204337). mdpi.com

Formation of this compound : this compound is structurally characterized as a ketalized Diels-Alder adduct. mdpi.com Its formation is believed to occur via an intramolecular ketalization of a precursor Diels-Alder adduct. mdpi.comresearchgate.net This means that after the initial [4+2] cycloaddition forms the core cyclohexene scaffold, a subsequent cyclization reaction involving a hydroxyl group and a ketone likely takes place to form the stable ketal structure unique to this compound. The absolute configuration of these ketalized derivatives is often assigned based on these biosynthetic considerations. acs.org

Therefore, this compound does not arise from a completely independent pathway but is part of a divergent biosynthetic network where common precursors are channeled into various related structures through the action of specific enzymes controlling cycloaddition, stereochemistry, and subsequent modifications like ketalization.

Table 2: Biosynthetic Relationships of Selected Mulberrofurans

| Compound | Key Biosynthetic Feature | Relationship to Precursors/Other Products | Reference |

|---|---|---|---|

| Mulberrofuran C | Diels-Alder Adduct (cis-trans type) | A primary product of [4+2] cycloaddition. Serves as a stereochemical reference. | mdpi.comnih.gov |

| Mulberrofuran J | Diels-Alder Adduct (all-trans type) | A stereoisomer of Mulberrofuran C, suggesting different enzymatic (Diels-Alderase) control. | jst.go.jpnih.gov |

| Mulberrofuran G | Ketalized Diels-Alder Adduct | Biogenetically related to chalcomoracin via ketalization. | mdpi.com |

| This compound | Ketalized Diels-Alder Adduct | Derived from a precursor Diels-Alder adduct via an intramolecular ketalization reaction. | mdpi.comresearchgate.net |

Synthetic Chemistry and Derivatization Strategies of Mulberrofuran K and Analogues

Challenges in the Total Synthesis of Complex Diels-Alder Adducts

The synthesis of complex Diels-Alder adducts, such as Mulberrofuran K, is particularly challenging due to their unique cyclohexene (B86901) scaffold, which is biosynthetically derived from a [4+2] cycloaddition mdpi.comresearchgate.net. These natural products often possess multiple stereocenters and a dense array of functional groups, necessitating highly selective and efficient synthetic transformations mdpi.com. The biomimetic [4+2] cycloaddition is considered a key step in their total synthesis mdpi.comresearchgate.netresearchgate.netacs.org. Achieving precise control over regioselectivity and stereoselectivity in these cycloaddition reactions, especially when dealing with highly functionalized precursors, remains a significant hurdle mdpi.com.

Retrosynthetic Analysis Approaches for this compound and Related Structures

Retrosynthetic analysis is a fundamental strategy in organic chemistry for planning the synthesis of complex molecules by working backward from the target compound to simpler, readily available starting materials numberanalytics.come3s-conferences.orgias.ac.inslideshare.net. This process involves identifying key functional groups and strategic disconnection sites within the target molecule numberanalytics.comucoz.com. For Diels-Alder adducts like this compound, a common retrosynthetic approach involves envisioning the molecule as the product of a [4+2]-cycloaddition reaction mdpi.comacs.org. For instance, the retrosynthesis of mulberrofuran C heptamethyl ether, a related DAA, proposes its formation from a [4+2]-cycloaddition between a chalcone (B49325) and a dehydroprenylbenzofuran mdpi.com. This highlights the importance of identifying suitable diene and dienophile precursors that can undergo the crucial Diels-Alder reaction mdpi.com. The process aims to simplify the molecule at each step, transforming complex cyclic structures into linear pieces or disconnecting functional groups that are absent in the starting materials e3s-conferences.org.

Key Synthetic Methodologies Applied to Mulberrofuran Analogues (e.g., Mulberrofuran B and L)

The synthesis of mulberrofuran analogues, such as Mulberrofuran B and L, often employs a combination of sophisticated synthetic methodologies. An efficient approach for the synthesis of Mulberrofuran B and L has been developed using 2,4-dihydroxybenzaldehyde (B120756) and 5-bromoresorcinol as starting materials researchgate.net. Key steps in this synthesis include neutral Al2O3-mediated regioselective geranylation, Ramirez gem-dibromoolefination, and Suzuki coupling researchgate.net.

Regioselective Functionalization and Cyclization Reactions

Regioselective functionalization and cyclization reactions are critical for constructing the specific frameworks found in mulberrofuran analogues. In the synthesis of Mulberrofuran B and L, neutral Al2O3-mediated regioselective geranylation plays a vital role in introducing the prenyl side chain at a specific position researchgate.net. Various intramolecular cyclization processes are utilized for the generation of benzofuran (B130515) rings, which are core scaffolds in these compounds mdpi.com. These cyclization reactions often involve the formation of C-O and C-C bonds to create the heterocyclic system mdpi.com.

Cross-Coupling Reactions in Benzofuran Scaffold Assembly

Cross-coupling reactions are indispensable tools for assembling the complex benzofuran scaffolds present in mulberrofurans. The Suzuki cross-coupling reaction, a versatile and widely used method for carbon-carbon bond formation, is frequently exploited in the synthesis of benzofuran derivatives researchgate.netmdpi.commdpi.com. For example, the synthesis of Mulberrofuran B and L utilizes Suzuki coupling as a key step researchgate.net. Palladium-catalyzed domino cyclization/coupling protocols have also been explored for the pooled synthesis of benzofuran natural products researchgate.netmdpi.com. Additionally, Sonogashira coupling can be employed for the preparation of the benzofuran scaffold mdpi.com. Recent advancements include nickel-catalyzed cross-coupling of 2-fluorobenzofurans with arylboronic acids, demonstrating the activation of aromatic C-F bonds under mild conditions to synthesize 2-arylbenzofurans beilstein-journals.org.

Rational Design and Chemical Derivatization for Structure-Activity Relationship Studies

Rational design and chemical derivatization are crucial for understanding the structure-activity relationships (SAR) of natural products like this compound. This compound has been shown to suppress the production of nitric oxide (NO), reactive oxygen species (ROS), and pro-inflammatory cytokines (IL-1β, IL-6, and TNF-α) in LPS-stimulated RAW264 cells in a dose-dependent manner rhhz.net. While specific detailed research findings on the derivatization of this compound for SAR studies are not extensively detailed in the provided search results, the importance of chemical derivatization for accessing a range of benzofuran derivatives is recognized mdpi.com. This biological activity suggests that systematic modifications to the this compound scaffold could lead to analogues with altered or improved properties, guiding future derivatization efforts to pinpoint the structural features responsible for its observed activity.

Development of Efficient Laboratory Synthesis Routes for Research Quantities

The development of efficient laboratory synthesis routes for research quantities of complex natural products like this compound is a significant area of focus. Advances in synthetic chemistry, including computer-aided synthesis planning, are streamlining this process researchgate.net. Programs like Chematica have been used to autonomously design synthetic pathways, leading to substantial yield improvements and cost savings for various complex targets, including natural products researchgate.net. Furthermore, the concept of autonomous laboratories is emerging, combining computations, literature data, machine learning, and active learning to accelerate the discovery and synthesis of novel materials nih.gov. These automated systems can propose and optimize synthesis recipes, offering a high success rate in experimental realization and providing a promising avenue for efficiently producing research quantities of complex compounds like this compound nih.gov.

Compound Names and PubChem CIDs

Biological Activities and Molecular Mechanisms of Mulberrofuran K in Research Models

Enzyme Inhibition Potentials

Mulberrofuran K and its related compounds have demonstrated inhibitory effects on several key enzymes, highlighting their diverse pharmacological profiles.

Alpha-Glucosidase Inhibition and its Relevance to Glucose Metabolism Researchthis compound has been identified as a potent inhibitor of alpha-glucosidase, an enzyme crucial for carbohydrate digestion and glucose absorption in the intestine. Inhibiting this enzyme helps to slow the release of glucose into the bloodstream, thereby reducing postprandial hyperglycemia, a hallmark of Type 2 Diabetes Mellitus. Studies have reported this compound to exhibit significant alpha-glucosidase inhibitory activity with an IC50 value of 3.54 ± 0.06 µM.mpg.deIts efficacy in this regard is considered promising, with some reports indicating an IC50 of less than 5 µM.nih.govFurthermore, this compound is recognized among compounds that possess a balanced inhibitory activity and high affinity for both alpha-glucosidase and Protein Tyrosine Phosphatase 1B (PTP1B), both of which are relevant targets in glucose metabolism research.uni.lu

Table 1: Alpha-Glucosidase Inhibitory Activity of this compound

| Compound | Enzyme | IC50 (µM) | Relevance |

| This compound | Alpha-glucosidase | 3.54 ± 0.06 mpg.de | Postprandial hyperglycemia management chem960.com |

| This compound | Alpha-glucosidase | < 5 nih.gov | Potential in Type 2 Diabetes Mellitus |

Hepatitis C Virus (HCV) Replicon and NS3 Helicase Inhibitionthis compound (compound 5) has been isolated from fractions of Mori Cortex Radicis that exhibited strong activity against the Hepatitis C Virus (HCV).uni.luwikipedia.orgwikidata.orgIn studies evaluating the anti-HCV effects of compounds from this source, this compound was identified alongside other 2-arylbenzofuran derivatives. While this compound was part of the active fraction, the potent inhibitory activities against HCV replicon cell growth and NS3 helicase were specifically reported for co-isolated compounds such as moracin P (IC50 35.6 µM for replicon, 42.9 µM for NS3 helicase) and moracin O (IC50 80.8 µM for replicon, 27.0 µM for NS3 helicase).uni.luwikipedia.org

Table 2: HCV Inhibitory Activity of Related Compounds Isolated with this compound

| Compound | Activity Type | IC50 (µM) |

| Moracin P | HCV Replicon | 35.6 uni.luwikipedia.org |

| Moracin P | HCV NS3 Helicase | 42.9 uni.luwikipedia.org |

| Moracin O | HCV Replicon | 80.8 uni.luwikipedia.org |

| Moracin O | HCV NS3 Helicase | 27.0 uni.luwikipedia.org |

Cholinesterase (AChE and BChE) and BACE1 Inhibition Studies (as a related Diels-Alder adduct)While this compound itself has shown neuroprotective effects, as discussed in cellular pharmacological effects, other Diels-Alder adducts from Morus species, such as Mulberrofuran G and Albanol B, have been more directly implicated in the inhibition of enzymes relevant to Alzheimer's disease (AD). Mulberrofuran G, a related Diels-Alder adduct, was identified as a mixed-type inhibitor of acetylcholinesterase (AChE), butyrylcholinesterase (BChE), and β-site amyloid precursor protein cleaving enzyme 1 (BACE1).nih.govAlbanol B also demonstrated inhibitory activities against these enzymes.nih.govAlthough other Diels-Alder adducts have exhibited superior anti-AD effects compared to this compound in some contexts, this compound has shown promising blood-brain barrier (BBB) permeability, with a value of 8.7 × 10−6 cm/s, which is a critical factor for neurotherapeutic drug development.nih.gov

Table 3: Cholinesterase and BACE1 Inhibitory Activity of Related Diels-Alder Adducts

| Compound | Enzyme | IC50 (µM) | Inhibition Type |

| Mulberrofuran G | AChE | 2.1 nih.gov | Mixed-type |

| Mulberrofuran G | BChE | 9.7 nih.gov | Mixed-type |

| Mulberrofuran G | BACE1 | 0.3 nih.gov | Mixed-type |

| Albanol B | AChE | 2.4 nih.gov | Non-competitive |

| Albanol B | BChE | 1.3 nih.gov | Non-competitive |

| Albanol B | BACE1 | 0.5 nih.gov | Mixed-type |

Tyrosinase Inhibition Kinetics and Molecular Docking Studies (as a related Mulberrofuran G)Mulberrofuran G (MG), a compound structurally related to this compound and also isolated from Morus species, has been extensively studied for its tyrosinase inhibitory activity. Tyrosinase is a key enzyme in melanogenesis, the process of melanin (B1238610) production. Mulberrofuran G demonstrated potent inhibitory activity against mushroom tyrosinase, with an IC50 value of 6.35 ± 0.45 µM for L-tyrosine oxidation, which is significantly more potent than the positive control kojic acid (IC50 = 36.0 µM).fishersci.ienih.govnih.govnih.govKinetic studies revealed that Mulberrofuran G acts as a competitive inhibitor, binding directly to the enzyme's active site.fishersci.ienih.govnih.govnih.govMolecular docking simulations further supported these findings, showing favorable binding energies and interactions with key amino acid residues within the active site of tyrosinase.fishersci.ienih.govnih.govnih.govStructure-activity relationship studies suggest that the methyl cyclohexene (B86901) moiety in Mulberrofuran G plays a crucial role in its inhibitory activity.fishersci.ienih.govnih.gov

Table 4: Tyrosinase Inhibitory Activity of Mulberrofuran G

| Compound | Enzyme | IC50 (µM) | Inhibition Type |

| Mulberrofuran G | Mushroom Tyrosinase | 6.35 ± 0.45 nih.gov | Competitive |

| Kojic Acid (Control) | Mushroom Tyrosinase | 36.0 nih.gov | Competitive |

Cellular and Molecular Pharmacological Effects

Beyond its enzyme inhibition capabilities, this compound exhibits several cellular and molecular pharmacological effects, demonstrating its broader biological impact.

This compound is recognized for its potent anti-oxidation activities. uni.luwikipedia.org In cellular models, it has demonstrated significant neuroprotective effects. For instance, in a glutamate-induced HT22 cell model of nerve injury, this compound exerted protective effects by upregulating glutathione (B108866) (GSH) levels and inhibiting the production of reactive oxygen species (ROS). nih.gov

Furthermore, this compound displays notable anti-inflammatory properties. In lipopolysaccharide (LPS)-stimulated RAW264.7 murine macrophages, this compound suppressed the production of nitric oxide (NO), reactive oxygen species (ROS), and various proinflammatory cytokines, including interleukin (IL)-1β, IL-6, and tumor necrosis factor-alpha (TNF-α), in a concentration-dependent manner. wikipedia.org Mechanistically, this compound was found to inhibit the expression levels of inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2). wikipedia.org It also suppressed the transcriptional activation of nuclear factor-kappa B (NF-κB) and extracellular-regulated kinases (ERK) 1/2, pathways central to inflammatory responses. wikipedia.org

Table 5: Cellular and Molecular Effects of this compound

| Effect | Mechanism/Observation | Research Model | Citation |

| Anti-oxidation | Potent anti-oxidation activities. | In vitro | uni.luwikipedia.org |

| Neuroprotection | Upregulation of GSH and inhibition of ROS production. | Glutamate-induced HT22 cells | nih.gov |

| Anti-inflammatory | Suppression of NO, ROS, IL-1β, IL-6, and TNF-α production; Inhibition of iNOS and COX-2 expression; Inhibition of NF-κB and ERK1/2 transcriptional activation. | LPS-stimulated RAW264.7 cells | wikipedia.org |

Antioxidant Activity and Reactive Oxygen Species (ROS) Modulation

This compound has demonstrated notable antioxidant activity, primarily through its ability to modulate reactive oxygen species (ROS) levels. In glutamate-induced HT22 cell models, this compound was found to exert neuroprotective effects by upregulating glutathione (GSH) and inhibiting ROS production. nih.gov This suggests a direct involvement in the cellular antioxidant defense system. The modulation of ROS is crucial, as ROS play a dual role in cellular processes, acting as secondary messengers at physiological levels and harmful oxidants at elevated concentrations, leading to oxidative stress. biomolther.orgmdpi.comnih.gov this compound's capacity to inhibit ROS helps maintain cellular redox balance, a fundamental aspect of its protective mechanisms. nih.gov

Table 1: Effect of this compound on Antioxidant Markers in HT22 Cells

| Parameter | Effect of this compound | Reference |

| Intracellular ROS | Inhibited | nih.gov |

| Glutathione (GSH) | Upregulated | nih.gov |

Neuroprotective Effects in In Vitro Nerve Injury Models (e.g., Glutamate-induced HT22 Cells)

In the context of nerve injury models, this compound has shown significant neuroprotective capabilities. Specifically, in glutamate-induced HT22 mouse hippocampal neuronal cell models, this compound demonstrated protective effects. nih.gov Glutamate-induced excitotoxicity is a well-established mechanism of neuronal damage, characterized by increased intracellular ROS and calcium (Ca2+) levels, ultimately leading to cell death. nih.govmdpi.combiomolther.org this compound's neuroprotective action in this model is attributed to its ability to upregulate GSH and inhibit ROS, thereby mitigating the oxidative stress induced by glutamate. nih.gov Other studies on similar models have shown that neuroprotective compounds can reduce intracellular Ca2+ and ROS, and regulate key signaling pathways such as AKT/BDNF/CREB and mitogen-activated protein kinase (MAPK) pathways. mdpi.combiomolther.org

Table 2: Neuroprotective Effects of this compound in Glutamate-induced HT22 Cell Model

| Mechanism of Action | Observed Effect | Reference |

| Glutathione (GSH) modulation | Upregulation | nih.gov |

| Reactive Oxygen Species (ROS) | Inhibition | nih.gov |

| Cell viability | Improved (implied by protective effect) | nih.gov |

Antimicrobial Activity, including against Methicillin-Resistant Staphylococcus aureus (MRSA)

This compound has exhibited promising antimicrobial activity, particularly against challenging bacterial strains. Research indicates that this compound strongly inhibited the growth of Bacillus subtilis ATCC 6633 and Staphylococcus aureus ATCC 29737. researchgate.net Its antibacterial efficacy against S. aureus was found to be comparable to other mulberrofurans (F and G) and albanol B, with minimum inhibitory concentration (MIC) values ranging from 1.56 to 6.25 µg/mL against sensitive and resistant S. aureus strains. researchgate.net This suggests its potential as an agent against methicillin-resistant Staphylococcus aureus (MRSA), a significant public health concern due to its multidrug resistance. researchgate.netresearchgate.netfrontiersin.orgnih.gov

Table 3: Antimicrobial Activity of this compound

| Bacterial Strain | Activity/Observation | Reference |

| Bacillus subtilis ATCC 6633 | Strongly inhibited growth | researchgate.net |

| Staphylococcus aureus ATCC 29737 | Strongly inhibited growth | researchgate.net |

| Methicillin-Resistant S. aureus (MRSA) | Comparable activity to other mulberrofurans (MICs 1.56-6.25 µg/mL) | researchgate.net |

Anti-inflammatory Research Perspectives

This compound possesses significant anti-inflammatory properties, as demonstrated in lipopolysaccharide (LPS)-stimulated murine macrophages (RAW 264.7 cells). nih.gov In these in vitro models, this compound suppressed the production of nitric oxide (NO), reactive oxygen species (ROS), and various pro-inflammatory cytokines, including interleukin (IL)-1β, IL-6, and tumor necrosis factor-alpha (TNF-α), in a concentration-dependent manner. nih.gov

Furthermore, molecular investigations revealed that this compound treatment inhibited the expression levels of inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2), key enzymes involved in inflammatory pathways. nih.gov It also suppressed the transcriptional activation of nuclear factor-kappa B (NF-κB) and extracellular-regulated kinases (ERK) 1/2. nih.gov The inhibition of NF-κB and ERK1/2 pathways is crucial, as they are central regulators of inflammatory responses, controlling the expression of numerous pro-inflammatory mediators. nih.gov These findings position this compound as a potential therapeutic candidate for the prevention and treatment of inflammatory diseases. nih.gov

Table 4: Anti-inflammatory Effects of this compound in LPS-Stimulated RAW 264.7 Cells

| Inflammatory Marker/Pathway | Effect of this compound | Reference |

| Nitric Oxide (NO) Production | Suppressed | nih.gov |

| Reactive Oxygen Species (ROS) | Suppressed | nih.gov |

| Pro-inflammatory Cytokines | Suppressed (IL-1β, IL-6, TNF-α) | nih.gov |

| iNOS Expression | Inhibited | nih.gov |

| COX-2 Expression | Inhibited | nih.gov |

| NF-κB Transcriptional Activation | Inhibited | nih.gov |

| ERK1/2 Activation | Inhibited | nih.gov |

Identification of Molecular Targets and Ligand-Protein Interactions

Understanding the molecular targets and interactions of this compound is crucial for elucidating its mechanisms of action and for future drug development.

In Silico Approaches: Molecular Docking and Molecular Dynamics Simulations

In silico approaches, such as molecular docking and molecular dynamics (MD) simulations, are powerful computational tools widely employed in drug discovery to predict and analyze ligand-protein interactions. frontiersin.orgnih.govscispace.com These methods help in identifying potential binding sites, assessing binding affinities, and understanding the stability of ligand-receptor complexes. frontiersin.orgnih.govresearchgate.net

This compound has been included in studies utilizing these computational techniques. For instance, in a pharmacoinformatics analysis of Morus macroura compounds, this compound was among the nine active compounds identified. researchgate.net While some compounds in this study showed strong binding affinities to cytochrome P450 monooxygenase (CYP19A1), this compound, along with Mulberrofuran G, exhibited positive affinity values (5.88 and 0.38 kcal/mol, respectively) in deep learning docking simulations against CYP19A1, suggesting repulsive interactions or poor binding affinity in this specific context. researchgate.net

Despite this particular finding, this compound has been noted in other research contexts where molecular docking and MD simulations are used to explore the inhibitory effects of natural compounds on various targets, including viral proteins like the SARS-CoV-2 Spike (S) protein. frontiersin.orgnih.govresearchgate.net Its documented anti-inflammatory activities, involving the inhibition of NF-κB and ERK, also suggest its interaction with proteins within these signaling pathways, which could be further explored through in silico methods. frontiersin.orgnih.gov

Protein-Protein Interaction Network Analysis

Protein-protein interaction (PPI) network analysis is an advanced bioinformatics approach used to map and analyze the complex web of interactions between proteins within a cell. bjcancer.orgnih.gov This method provides a systems-level understanding of molecular crosstalk, biological processes, and potential disease mechanisms. waocp.orgnih.gov

This compound has been identified as one of the active compounds from Morus macroura that exhibits protein-protein interaction activities. researchgate.net Specifically, it has been noted for its interaction with cytochrome P450 monooxygenase (CYP19A1). researchgate.net While the aforementioned docking results indicated a less favorable direct binding affinity to CYP19A1, the mention of its "protein-protein interaction activities" in the context of this enzyme suggests its involvement in pathways modulated by CYP19A1, which influences conditions like aromatase excess syndrome and ovarian dysgenesis. researchgate.net Such network analyses are crucial for identifying key proteins (hub nodes) and pathways that a compound might influence, providing insights into its broader biological impact beyond direct ligand-receptor binding. waocp.org

Potential Interaction with Specific Proteins (e.g., DLL3 as a cancer target)

Delta-like ligand 3 (DLL3) is a transmembrane protein that plays a crucial role in regulating the Notch signaling pathway, a fundamental cascade involved in cell differentiation, proliferation, survival, and apoptosis. uniprot.org While DLL3 is expressed at minimal levels in normal adult tissues, its overexpression is a common feature across a wide array of aggressive cancers, making it an attractive target for selective therapeutic intervention. nih.govuniprot.orggenecards.org

DLL3 as a Cancer Target: DLL3 is frequently overexpressed in neuroendocrine tumors, including small cell lung cancer (SCLC), castration-resistant prostate cancers with neuroendocrine differentiation (CRPC-NE), and certain types of breast, endometrial, ovarian, pituitary, and small-cell bladder cancers. nih.govnih.govuniprot.orggenecards.org In many of these malignancies, high DLL3 expression is associated with a poor prognosis. nih.govuniprot.org The protein's mechanism of action in tumorigenesis involves its ability to inhibit Notch signaling in cis (within the same cell), thereby creating a microenvironment conducive to tumor growth and progression. uniprot.orggenecards.org Furthermore, DLL3 has been implicated in cross-talk with other oncogenic pathways, such as the Wnt/β-catenin and PI3K/Akt signaling pathways, and can suppress the AMPK pathway, all contributing to cancer cell survival and an aggressive phenotype. genecards.org DLL3 can also influence tumor progression by modulating the infiltration of immune cells within the tumor microenvironment. nih.govgenecards.org

This compound as a DLL3 Inhibitor: Molecular modeling studies have specifically investigated the potential of various phytochemicals, including this compound, to interact with and inhibit DLL3. nih.govnih.gov Researchers employed computational approaches to generate a three-dimensional structure of DLL3 and performed virtual screening against a library of phytochemicals. nih.gov Among the compounds identified with strong affinities for DLL3, this compound emerged as a top candidate, suggesting its potential as a plausible inhibitor. nih.govnih.gov The relative binding affinity of this compound to DLL3 was evaluated using the Molecular Mechanics Poisson-Boltzmann Surface Area (MM-PBSA) approach, further supporting its inhibitory potential. nih.gov These findings highlight this compound as a promising natural compound for further investigation into its therapeutic utility against DLL3-overexpressing cancers.

Table 1: Potential Interaction of this compound with DLL3

| Compound/Protein | Target Protein | Method of Interaction Assessment | Key Finding |

| This compound | DLL3 | Molecular Modeling, Virtual Screening, MM-PBSA | Identified as a plausible inhibitor with strong affinity for DLL3. nih.govnih.gov |

| DLL3 | Notch Receptors | Cis-inhibition | Inhibits Notch signaling in neighboring cells, contributing to tumor growth. uniprot.orggenecards.org |

| DLL3 | Wnt/β-catenin, PI3K/Akt, AMPK | Cross-talk, Suppression | Interacts with and influences other oncogenic signaling pathways, promoting cancer cell survival and aggressive phenotypes. genecards.org |

| DLL3 | Immune Cells | Modulation of Infiltration | Promotes tumor progression by affecting the infiltration of B cells, neutrophils, and T cells in the tumor microenvironment. nih.govgenecards.org |

Structure Activity Relationship Sar and Quantitative Structure Activity Relationship Qsar Studies of Mulberrofuran K

Fundamental Principles of SAR in Natural Product Research

SAR fundamentally relies on the principle that variations in the molecular structure of a compound can lead to changes in its biological activity solubilityofthings.com. In natural product research, SAR studies are essential for elucidating the mechanisms of drug efficacy and safety solubilityofthings.com. Historically, the synthesis of natural products often focused on efficiency, with SAR information collection being a secondary consideration, typically following the completion of total synthesis nih.gov. However, modern strategies aim to integrate SAR data collection earlier in the synthetic endeavor, sometimes even during the total synthesis process, to identify simplified yet equipotent versions of natural products nih.gov.

Key tenets of SAR include the observation that the presence and arrangement of atoms within a molecule significantly influence its interaction with biological targets, such as enzymes and receptors solubilityofthings.com. Different functional groups confer unique chemical properties, thereby affecting a compound's pharmacodynamic properties and therapeutic potential solubilityofthings.com. SAR analysis helps researchers understand trends between a compound's biological activity and its physical properties, allowing for the focused synthesis of compounds most likely to be active and the avoidance of those with undesirable properties like toxicity or poor bioavailability collaborativedrug.com.

Elucidation of Key Pharmacophores and Active Moieties in Mulberrofuran K Derivatives

For this compound, studies have indicated its neuroprotective effects by upregulating glutathione (B108866) (GSH) and inhibiting reactive oxygen species (ROS) in a glutamate-induced HT22 cell model mdpi.comacs.org. Despite its neuroprotective activity, this compound has shown poor blood-brain barrier (BBB) permeability compared to some other Diels-Alder adducts (DAAs) mdpi.com. This highlights a need for further SAR studies to identify and retain the core pharmacophore while modifying auxiliary domains to improve BBB permeability and maintain anti-Alzheimer's disease (AD) efficacy mdpi.com.

In the context of arylbenzofurans from Morus alba, including this compound, molecular docking and molecular dynamics analyses have been employed to investigate their potential as multi-targeted agents against Alzheimer's disease-related enzymes like cholinesterase (AChE, BChE), β-site amyloid precursor protein cleaving enzyme 1 (BACE1), and glycogen (B147801) synthase kinase-3β (GSK-3β) acs.org. While these studies suggest the involvement of hydrophilic, hydrophobic, and π–cation interactions in the active site cavities, explicit details on the precise pharmacophore of this compound for each of its reported activities are not extensively detailed in the provided search results acs.org. However, this compound has been identified as a potent inhibitor of nitric oxide (NO) production, inducible nitric oxide synthase (iNOS), and cyclooxygenase-2 (COX-2) expression, and it inhibits the transcriptional activation of nuclear factor-κB (NF-κB) and extracellular-regulated kinases (ERK) 1/2, suggesting specific structural features are responsible for these anti-inflammatory effects nih.gov.

Impact of Structural Modifications on Biological Potency and Selectivity

Direct, detailed research findings on specific structural modifications of this compound and their quantitative impact on its biological potency and selectivity are not broadly available in the provided search results. However, the general principle of SAR dictates that even subtle changes in the molecular architecture of natural products can significantly alter their biological profiles solubilityofthings.com. For instance, while this compound exhibits neuroprotective effects, other Diels-Alder adducts (DAAs) have demonstrated superior anti-AD effects, implying that structural differences among these derivatives lead to variations in potency and selectivity, particularly concerning BBB permeability mdpi.com.

Computational SAR Approaches and Predictive Modeling

Computational approaches, including Quantitative Structure-Activity Relationship (QSAR) models, molecular docking, and molecular dynamics simulations, are increasingly applied in natural product drug discovery to predict biological activity and guide the design of new compounds collaborativedrug.comnih.govresearchgate.net. These methods provide insights into the steric and electronic factors influencing biological activity, enabling informed design decisions solubilityofthings.com.

For this compound, computational methods have been utilized. Molecular docking and molecular dynamic simulations have been employed to identify this compound as a potential SARS-CoV-2 inhibitor by analyzing its binding to the SARS-CoV-2 S protein frontiersin.org. Additionally, in silico modeling has been used to understand the inhibitory mechanisms of this compound and other arylbenzofurans against AD-related enzymes, suggesting specific interactions with active site cavities acs.org. QSAR analysis, which correlates chemical structures with biological activities, is a powerful high-throughput method for drug design, and its application to natural products allows for the prediction of properties of novel compounds researchgate.net.

Stereochemistry and its Influence on Biological Activity Profiles

Stereochemistry, the three-dimensional arrangement of atoms in a molecule, plays a critical role in determining the biological activity of chiral substances, including natural products nih.gov. This compound is classified as a Diels-Alder type adduct (DAA), and the biosynthesis of these compounds can lead to different stereoisomers, specifically all-trans or cis-trans adducts, depending on the exo- or endo-addition during the [4+2] cycloaddition reaction mdpi.com. The absolute stereochemistry of the three stereocenters in the cyclohexene (B86901) moiety of DAAs has been established, with specific configurations for all-trans (3″R, 4″R, 5″S) and cis-trans (3″S, 4″R, 5″S) adducts mdpi.com.

While the general importance of stereoselectivity in biological action is well-recognized, with early models like Fischer's "lock-and-key" metaphor and the three-point-attachment paradigm explaining enzyme-substrate interactions and receptor binding, specific details on how the stereochemistry of this compound directly influences its various biological activities (e.g., anti-inflammatory, neuroprotective) are not explicitly detailed in the provided search results nih.gov. However, as a DAA, its inherent stereochemical features are expected to be critical for its specific interactions with biological targets.

Challenges in SAR Elucidation for Complex Natural Products

The elucidation of SAR for complex natural products like this compound presents several challenges. These challenges stem from their intricate structures, which often feature multiple stereogenic centers, fused and bridged rings, and high degrees of unsaturation, making synthetic modifications and the isolation of sufficient quantities for study difficult consensus.applupinepublishers.com.

Key challenges include:

Structural Complexity : Natural products often possess highly complex and diverse chemical scaffolds, making systematic structural modifications for SAR studies challenging nih.govconsensus.app.

Limited Availability : Obtaining sufficient quantities of pure natural compounds for extensive SAR studies can be difficult due to their low abundance in natural sources and the tedious nature of their isolation and purification from complex mixtures lupinepublishers.comresearchgate.net.

Difficulty in Determining Mechanism of Action : Identifying the precise biological target and mechanism of action for a novel bioactive natural product can be a major hurdle, which is crucial for effective SAR studies news-medical.net.

Balancing Synthesis and SAR : Historically, optimizing synthetic routes for complex natural products did not always prioritize the collection of SAR information, leading to a gap between synthesis and drug discovery nih.gov. Modern approaches aim to bridge this gap by integrating SAR data collection into the synthesis process nih.gov.

Multiple Bioactivities and Targets : Many natural products exhibit multiple biological activities, potentially interacting with various targets, which complicates the elucidation of specific SAR for each effect nih.gov.

Poor ADMET Properties : Even if a natural product shows promising in vitro activity, it might have unfavorable absorption, distribution, metabolism, excretion, and toxicity (ADMET) properties, which need to be optimized, often through structural modifications guided by SAR solubilityofthings.com.

Despite these challenges, advancements in analytical chemistry, molecular biology, bioinformatics, and computational methods are helping to address these issues, facilitating a more integrated approach to natural product drug discovery and SAR elucidation nih.govnews-medical.net.

Advanced Analytical Methodologies for Mulberrofuran K Research and Characterization

High-Resolution Mass Spectrometry (HRMS) in Metabolomics and Biosynthetic Studies

High-Resolution Mass Spectrometry (HRMS) is an indispensable tool in the study of natural products like Mulberrofuran K. researchgate.net Its ability to provide highly accurate mass measurements is fundamental for the confident determination of elemental compositions, a critical first step in identifying unknown compounds in complex mixtures such as plant extracts. nih.gov In metabolomics studies of Morus alba (mulberry), the plant genus from which this compound is derived, HRMS platforms like the Quadrupole-Orbitrap are employed for their exceptional resolution and sensitivity, enabling the comprehensive profiling of phytochemicals. creative-proteomics.com

For biosynthetic research, HRMS is crucial for tracing the metabolic pathways leading to the formation of specialized metabolites. researchgate.net The biosynthesis of prenylated flavonoids, a class of compounds structurally related to this compound, involves a series of enzymatic steps, including the attachment of a prenyl group to a flavonoid skeleton. nih.gov HRMS can identify potential precursors and pathway intermediates by detecting structurally similar metabolites with high mass accuracy, thereby helping to piece together the complete biosynthetic route. researchgate.net Techniques such as Ultra-High-Performance Liquid Chromatography (UHPLC) coupled with HRMS are widely used for this purpose, offering powerful separation and identification capabilities for analyzing complex metabolic components. nih.gov

Chromatographic Techniques for Trace Analysis and Purity Assessment

Chromatography is the cornerstone of natural product analysis, essential for separating individual compounds from complex extracts and assessing their purity. slideshare.netnih.gov For a compound like this compound, found within the rich metabolome of Morus species, chromatographic methods are vital for both its initial isolation and subsequent quantitative analysis. mdpi.com

The purity of a natural product isolate is critical for accurate bioactivity assessment, as impurities can lead to misleading results. nih.gov A multi-step chromatographic process, often beginning with column chromatography followed by preparative High-Performance Liquid Chromatography (HPLC), is typically used for purification. acs.org Purity is then assessed using analytical HPLC or Thin-Layer Chromatography (TLC). cmfri.org.in

UHPLC-MS/MS Applications in Complex Matrices

Ultra-High-Performance Liquid Chromatography coupled with tandem mass spectrometry (UHPLC-MS/MS) has become a primary technique for the analysis of flavonoids and other polyphenols in complex plant matrices. nih.govtmu.edu.tw Its high separation power, speed, and sensitivity make it ideal for detecting and quantifying trace components like this compound. mdpi.com

In studies analyzing the metabolites of Morus alba, UHPLC systems coupled to high-resolution mass spectrometers (such as Q-TOF or Orbitrap) are used to systematically identify hundreds of compounds, including numerous flavonoids and prenylated derivatives. mdpi.comnih.govmdpi.com The MS/MS capability allows for structural elucidation by analyzing the fragmentation patterns of a parent ion, which is crucial for distinguishing between isomers—compounds with the same molecular weight but different structures. nih.gov This high degree of specificity is essential when analyzing the diverse array of structurally similar flavonoids present in mulberry extracts. mdpi.com

| Parameter | Description |

|---|---|

| Chromatography System | Ultra-High-Performance Liquid Chromatography (UHPLC) |

| Column | Reversed-phase C18 column (e.g., Acquity UPLC BEH C18, 100 mm × 2.1 mm, 1.7 µm) |

| Mobile Phase | Gradient elution with (A) 0.1% formic acid in water and (B) acetonitrile (B52724) or methanol (B129727). mdpi.com |

| Flow Rate | Typically 0.2-0.4 mL/min |

| Mass Spectrometer | High-Resolution Mass Spectrometer (e.g., Q-TOF or Q-Exactive Orbitrap MS). nih.govmdpi.com |

| Ionization Source | Heated Electrospray Ionization (HESI), operated in both positive and negative ion modes. nih.gov |

| Scan Mode | Full scan for profiling (e.g., m/z 80–1200) and data-dependent MS2 (dd-MS2) for fragmentation. nih.gov |

Gas Chromatography-Mass Spectrometry (GC-MS) for Volatile Metabolites

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful technique for analyzing volatile and semi-volatile compounds. mdpi.com In the context of metabolomics studies of Morus alba, GC-MS is primarily used to profile primary metabolites such as organic acids, sugars, and amino acids. mdpi.comnih.gov It is also effective for analyzing certain thermally stable secondary metabolites. creative-proteomics.com

However, large, non-volatile, and thermally labile molecules like this compound are generally unsuitable for direct GC-MS analysis. mdpi.com They require a chemical derivatization step to increase their volatility, which adds complexity to sample preparation. For this reason, LC-MS-based methods are the preferred choice for analyzing complex polyphenols. Nonetheless, GC-MS provides a crucial complementary view of the plant's metabolome, offering a comprehensive picture of the primary metabolic status that supports the biosynthesis of complex secondary metabolites like this compound. mdpi.comresearchgate.net

| Metabolite Class | Examples |

|---|---|

| Organic Acids | Citrate, Malate |

| Sugars | Fructose, Glucose |

| Amino Acids | Proline, Valine, Leucine |

| Fatty Acids | Palmitic acid, Oleic acid. thaiscience.info |

| Terpenes | Phytol. thaiscience.info |

Spectroscopic Methods for Quantitative Analysis in Research Experiments

Spectroscopic methods are widely used for both the structural elucidation and quantification of natural products. acs.org Ultraviolet-Visible (UV-Vis) spectrophotometry is a simple, rapid, and cost-effective technique for the quantitative analysis of flavonoids. mdpi.comnih.gov Flavonoids exhibit strong absorption in the UV-Vis spectrum due to their conjugated aromatic systems. neliti.com For quantification, a complexation agent like aluminum chloride is often added, which causes a spectral shift that enhances specificity for certain flavonoid subclasses, allowing for reliable measurement. nih.govrsdjournal.org This method is particularly useful for determining the total flavonoid content in extracts and fractions during the initial stages of research. researchgate.net

For absolute structural confirmation, Nuclear Magnetic Resonance (NMR) spectroscopy is the gold standard. nih.gov One- and two-dimensional NMR experiments provide detailed information about the carbon-hydrogen framework of a molecule, allowing for the unequivocal determination of its structure, including the precise location of prenyl groups and stereochemistry, which is critical for a complex molecule like this compound. researchgate.netnih.gov While less suited for high-throughput quantification than MS-based methods, quantitative NMR (qNMR) can be used for purity assessment and the accurate determination of compound concentration without the need for an identical reference standard. researchgate.net

Bioanalytical Method Development for Research Samples

To study the pharmacokinetic properties of this compound in a research setting (e.g., in animal or cell culture models), a validated bioanalytical method is required. This involves developing a robust procedure to accurately measure the concentration of the compound in biological matrices like plasma, urine, or tissue homogenates. mdpi.comnih.gov LC-MS/MS is the technique of choice for this application due to its superior sensitivity, specificity, and speed. researchgate.netjfda-online.com

The development and validation process for a bioanalytical method for this compound would include several key steps:

Sample Preparation : This is a critical step to remove interfering substances, such as proteins and lipids, from the biological matrix. Common techniques include protein precipitation, liquid-liquid extraction, or solid-phase extraction. mdpi.com

Chromatographic Separation : An HPLC or UHPLC method is developed to separate this compound from endogenous matrix components and any of its potential metabolites. A suitable internal standard is used to ensure accuracy. nih.gov

Mass Spectrometric Detection : The MS/MS is operated in Multiple Reaction Monitoring (MRM) mode, where specific precursor-to-product ion transitions for this compound and the internal standard are monitored. This provides excellent selectivity and sensitivity for quantification. jfda-online.com

Method Validation : The method must be rigorously validated according to established guidelines to ensure its reliability. mdpi.com Key validation parameters include specificity, linearity, accuracy, precision, recovery, matrix effect, and stability under various storage and handling conditions. jfda-online.comnih.gov

Successful development of such a method enables its application in pharmacokinetic studies to understand the absorption, distribution, metabolism, and excretion of this compound. nih.gov

Research Gaps, Future Directions, and Emerging Frontiers in Mulberrofuran K Studies

Exploration of Additional Biological Activities in Novel In Vitro and In Vivo Models

Future studies should investigate Mulberrofuran K's potential in other disease areas where oxidative stress, inflammation, or microbial imbalances play a critical role. This includes, but is not limited to, various neurodegenerative disorders beyond Alzheimer's, metabolic diseases, and different types of cancer, leveraging diverse cell lines and animal models. The use of more complex in vitro models, such as organoids or 3D cell cultures, could provide more physiologically relevant insights into its mechanisms of action and potential efficacy. Similarly, expanding in vivo studies to include diverse animal models of disease will be crucial for validating initial in vitro observations and assessing its systemic effects and pharmacokinetics.

Deeper Elucidation of Complex Biosynthetic Pathways and Regulatory Mechanisms

A significant research gap lies in identifying the precise enzymes, genes, and regulatory networks that govern the production of this compound within the Morus plant. Advanced techniques such as chemoproteomics, which allows for the rapid identification of functional proteins interacting with substrates, hold great potential for uncovering the enzymes involved in complex plant natural product biosynthesis. frontiersin.org Integrating genomics, transcriptomics, and metabolomics data can help to map the complete biosynthetic route, from primary metabolites to the final this compound structure. Understanding these pathways is critical not only for fundamental biological knowledge but also for potential biotechnological production through synthetic biology or metabolic engineering. frontiersin.org

Development of Chemoenzymatic and Biomimetic Synthetic Routes

The structural complexity of this compound presents challenges for its large-scale production through traditional chemical synthesis. Chemoenzymatic and biomimetic synthetic approaches offer promising avenues to overcome these limitations by combining the precision and efficiency of enzymatic reactions with the versatility of chemical synthesis. researchgate.netnih.govchemrxiv.org

Biomimetic synthesis, which mimics natural biosynthetic processes, particularly the Diels-Alder reaction, has been recognized as a powerful tool for constructing complex natural product scaffolds like those found in mulberrofurans. mdpi.com The identification and engineering of specific Diels-Alderase enzymes, such as MaDA enzymes, which have shown high enantioselectivity in synthesizing other Diels-Alder adducts, could be pivotal for the efficient and stereoselective synthesis of this compound. mdpi.com Developing robust chemoenzymatic routes would not only provide a sustainable source of this compound for research and potential pharmaceutical development but also contribute to greener chemical manufacturing processes. researchgate.netnih.gov

Advanced Structure-Activity Relationship Studies with Synthetic Analogues

Understanding the relationship between the chemical structure of this compound and its biological activity is paramount for optimizing its therapeutic potential. While some structure-activity relationship (SAR) studies have been conducted for other arylbenzofurans and prenylated compounds from Morus species, a detailed and systematic SAR analysis specifically for this compound and its synthetic analogues is needed. nih.govsemanticscholar.org

Future research should involve the rational design and synthesis of a library of this compound analogues, systematically modifying different parts of its complex structure. This includes altering the prenyl/geranyl groups, modifying the phenolic hydroxyl groups, and exploring variations in the furan (B31954) and cyclohexene (B86901) moieties. nih.govsemanticscholar.org By evaluating the biological activities of these analogues in various in vitro and in vivo models, researchers can identify key pharmacophores and structural features essential for specific activities (e.g., neuroprotection, antimicrobial action). This iterative process of synthesis and biological evaluation will be crucial for developing more potent, selective, and drug-like derivatives of this compound.

Systems Biology and Omics Approaches for Comprehensive Mechanistic Understanding

To gain a comprehensive understanding of this compound's mechanisms of action and its interactions within biological systems, the application of systems biology and multi-omics approaches is essential. These high-throughput technologies, including genomics, transcriptomics, proteomics, and metabolomics, provide a holistic view of molecular changes in response to a compound. nih.govfrontiersin.orgfrontiersin.orgthermofisher.comnih.gov

By integrating data from these diverse omics platforms, researchers can identify the global molecular targets, signaling pathways, and metabolic perturbations induced by this compound. For instance, transcriptomics can reveal changes in gene expression, proteomics can identify altered protein levels and modifications, and metabolomics can map shifts in cellular metabolites. thermofisher.comnih.gov This integrative approach can uncover previously unknown molecular players and provide a deeper, more nuanced understanding of how this compound exerts its effects, moving beyond a reductionist focus on individual molecules. nih.gov Such comprehensive mechanistic insights are vital for rational drug development and predicting potential off-target effects.

Investigation of this compound's Role in Plant Physiology and Ecology

While much research on this compound focuses on its potential human health benefits, a significant gap exists in understanding its natural role within the Morus plant itself and its ecological interactions. Natural products often serve crucial functions in plant defense, communication, or adaptation to environmental stresses. umw.edu.pl

Future studies should investigate the physiological functions of this compound in Morus species. This could include examining its involvement in plant growth, development, nutrient uptake, or stress responses (e.g., drought, pathogen attack, herbivory). frontiersin.orgnih.gov For example, many plant secondary metabolites act as defense compounds against pests and pathogens. umw.edu.pl Furthermore, its ecological role, such as its contribution to plant-microbe interactions in the rhizosphere or its influence on herbivore behavior, warrants detailed investigation. Understanding the evolutionary pressures that led to the production of this compound could provide valuable insights into its biological significance and potentially reveal novel bioactivities relevant to agricultural or environmental applications.

Q & A

Q. Q1. What are the primary mechanisms underlying Mulberrofuran K’s anti-inflammatory activity?

this compound exerts anti-inflammatory effects by suppressing pro-inflammatory mediators (NO, TNF-α, IL-1β, IL-6) and inhibiting transcriptional activation of NF-κB and ERK1/2 pathways in LPS-induced RAW264.7 macrophages . Researchers should validate these mechanisms using ELISA for cytokine quantification, Western blotting for protein expression analysis (e.g., iNOS, COX-2), and luciferase reporter assays for NF-κB activity. Dose-dependent studies (e.g., 5–20 µM) are critical to confirm efficacy thresholds .

Q. Q2. How does this compound inhibit alpha-glucosidase, and what are its implications for diabetes research?